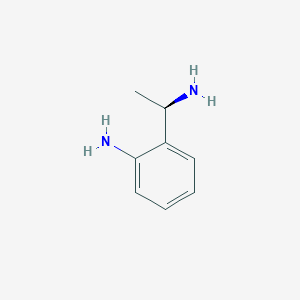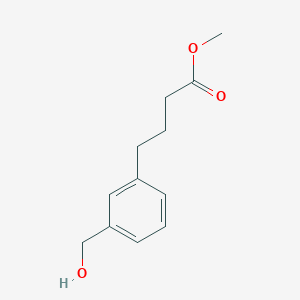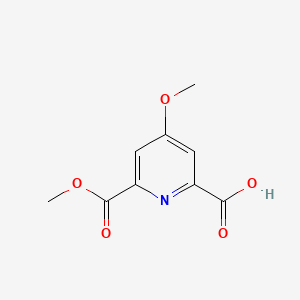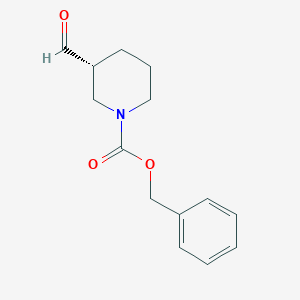
3-methyl-6-(trifluoromethyl)-1H-indole
Overview
Description
3-methyl-6-(trifluoromethyl)-1H-indole is a chemical compound . It is also known by other names such as 3-methyl-6-(trifluoromethyl)-9H-carbazole and 3-methyl-6-(trifluoromethyl)-1H-indazole . Its molecular formula is C9H7F3N2 and it has a molecular weight of 200.16 .
Synthesis Analysis
The synthesis of this compound involves various methods. One approach involves the trifluoromethylation of carbon-centered radical intermediates . Another method involves a three-component reaction of ethyl trifluoropyruvate, methyl ketones, and ethylenediamine or 1,3-diaminopropane . The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine, is also reported .Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular formula of CHFN and an average mass of 249.231 Da . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates . In modern organic synthesis, multicomponent reactions present a powerful tool for the creation of new heterocyclic compounds, including fluorine-containing ones .Scientific Research Applications
Chemical Synthesis and Material Development
3-Methyl-6-(trifluoromethyl)-1H-indole has been utilized in various chemical syntheses, especially for incorporating the trifluoromethyl group into molecules. This group significantly alters the physical, chemical, and biological properties of compounds, making them important in fields like pharmaceuticals and advanced materials. For instance, the Friedel-Crafts alkylation of indoles, including derivatives of this compound, with trifluoropyruvate provides a pathway for introducing CF3-containing groups at specific positions of indole derivatives (Kashikura et al., 2010). Similarly, the synthesis of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles via a copper-catalyzed cyclization approach shows the importance of the trifluoromethyl group in the development of antiviral and anticancer compounds (López et al., 2017).
Photophysical Studies
The photophysical properties of indole derivatives, including those similar to this compound, have been explored for applications as fluorescent probes. Research in this area focuses on the response of these compounds to environmental changes like solvent polarity, indicating their potential as sensitive fluorescence-based sensors (Pereira et al., 2010).
Structural and Spectroscopic Analysis
The structural and spectroscopic properties of compounds containing the this compound structure have been extensively studied. For example, the X-ray structure analysis and Hirshfeld surface analysis of certain indole derivatives provide insights into their potential interactions at the molecular level, which is crucial in material science and drug design (Sharma et al., 2021).
Application in Biological Studies
In biological contexts, derivatives of this compound have been synthesized and evaluated for various biological activities. Their antimicrobial properties and interactions with biological targets like Mycobacterium tuberculosis are of particular interest in pharmaceutical research (Yang et al., 2012).
Future Directions
The future directions of research on 3-methyl-6-(trifluoromethyl)-1H-indole are promising. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This compound is a versatile material extensively used in scientific research. Its unique properties make it ideal for various applications such as drug synthesis, catalysis, and material science.
properties
IUPAC Name |
3-methyl-6-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-6-5-14-9-4-7(10(11,12)13)2-3-8(6)9/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZTWXURGRBKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654062 | |
| Record name | 3-Methyl-6-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884494-59-1 | |
| Record name | 3-Methyl-6-(trifluoromethyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-6-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(3-Formyl-indol-1-yl)-acetylamino]-benzoic acid](/img/structure/B1498799.png)


![2-[2-(3-Formyl-indol-1-yl)-acetylamino]-benzoic acid](/img/structure/B1498809.png)




![[3-Amino-4-(methylamino)phenyl]methanol](/img/structure/B1498828.png)




![N-[2-(1-methyl-1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B1498843.png)